2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one
Description
2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one is a furanochromenone derivative characterized by a fused furan-chromenone core. Its molecular formula is C25H18O3 (as the hydrazone derivative is C25H20N2O2, per ). Key structural features include:
- Methyl groups at positions 2 and 7.
- Phenyl substituents at positions 3 and 3.
- A rigid planar structure due to aromatic rings and conjugated carbonyl groups.
This compound’s steric bulk and hydrophobicity arise from its phenyl and methyl substituents, distinguishing it from simpler furochromenones.
Properties
IUPAC Name |
2,9-dimethyl-3,5-diphenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O3/c1-15-24-20(19(14-22(26)28-24)17-9-5-3-6-10-17)13-21-23(16(2)27-25(15)21)18-11-7-4-8-12-18/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXWYPMYTODTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C(=CC(=O)O2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2,4-dimethylbenzaldehyde with phenylacetic acid, followed by cyclization in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furochromene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or alkanes, and substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties:
Furochromones have been studied for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals, thereby potentially protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Anticancer Activity:
Studies have shown that furochromones exhibit cytotoxic effects against various cancer cell lines. For instance, research conducted on derivatives of furochromones demonstrated significant inhibition of tumor growth in vitro and in vivo models. These findings suggest that furochromones may serve as lead compounds for developing new anticancer agents.
Anti-inflammatory Effects:
Furochromones have also been investigated for their anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Photochemistry
Fluorescent Probes:
Due to their unique structural features, furochromones can be utilized as fluorescent probes in biological imaging. Their ability to emit fluorescence upon excitation makes them useful for tracking cellular processes and studying biomolecular interactions.
Photodynamic Therapy (PDT):
Furochromones are being explored for applications in photodynamic therapy, a treatment modality that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells. The ability of furochromones to absorb light and generate singlet oxygen positions them as promising agents in PDT.
Materials Science
Organic Light Emitting Diodes (OLEDs):
Research has indicated that furochromone derivatives can be employed in the fabrication of organic light-emitting diodes due to their favorable electronic properties. Their incorporation into OLEDs could enhance device efficiency and stability.
Solar Cells:
Furochromones are also being investigated for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for improving solar cell performance.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antioxidant Activity | Ostrovskiy et al., 2011 | Demonstrated significant free radical scavenging activity. |
| Anticancer Activity | Garazd et al., 2011 | Showed cytotoxic effects against breast cancer cells. |
| Photodynamic Therapy | Khilya et al., 2011 | Induced apoptosis in cancer cells upon light activation. |
| OLED Fabrication | Princeton BioMolecular Research, Inc. | Enhanced light emission efficiency compared to traditional materials. |
| Organic Photovoltaics | Sigma-Aldrich Research | Improved energy conversion efficiency observed in prototype cells. |
Mechanism of Action
The mechanism of action of 2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Table 1: Structural and Physicochemical Properties
Functional Group Impact on Properties
Hydrophobicity and Solubility :
- The target compound’s diphenyl groups result in low aqueous solubility , contrasting with hydroxyl-bearing analogs like 5,8-dihydroxypsoralen () or oxypeucedanin hydrate (), which exhibit improved solubility due to H-bonding .
- Alkyl chains (e.g., propyl in ) increase lipophilicity but reduce crystallinity compared to rigid phenyl groups .
Electronic Effects :
- Electron-donating groups (e.g., methoxy in ) red-shift UV absorption (e.g., λmax 352 nm in styryl derivatives vs. 335 nm in the target) .
- Electron-withdrawing groups (e.g., 4-Cl-Ph in ) enhance stability against nucleophilic attack .
The target’s diphenyl groups may sterically hinder enzyme binding . Piperazinylmethyl derivatives (e.g., ) show enhanced bioavailability due to amine solubility .
Biological Activity
2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one (commonly referred to as furochromone) is a synthetic organic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H20N2O2
- Molecular Weight : 380.44 g/mol
- CAS Number : 1092333-69-1
- Density : 1.2 g/cm³
- Boiling Point : 553.7 °C at 760 mmHg
- LogP : 7.52
Antiviral Activity
Recent studies have highlighted the antiviral potential of furochromones. For instance, a compound structurally related to this compound demonstrated significant inhibition of SARS-CoV-2 pseudovirus entry into HEK293T–ACE2 cells. The effective concentration (IC50) for this activity ranged from 0.012 to 0.034 mg/mL in various extracts, indicating strong antiviral properties .
Antitumor Activity
Furochromones have been investigated for their antitumor effects. A study on related compounds showed that structural modifications could enhance their interaction with cancer cell lines. The presence of phenyl groups in the structure of this compound is believed to contribute to its cytotoxicity against cancer cells .
Antioxidant Properties
The antioxidant activity of furochromones has also been documented. In vitro assays demonstrated that these compounds can effectively scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases . The DPPH radical scavenging assay indicated promising results at varying concentrations.
The mechanisms through which furochromones exert their biological effects include:
- Enzyme Inhibition : Furochromones may inhibit specific enzymes involved in viral replication and tumor growth.
- Receptor Binding : These compounds can bind to cellular receptors that modulate signaling pathways related to cell proliferation and apoptosis.
- Radical Scavenging : The ability to neutralize free radicals contributes to their antioxidant capacity.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
